

A Technical Guide to 7-Amino-4-Methylcoumarin: Properties and Applications

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Compound of Interest		
Compound Name:	Ac-GAK-AMC	
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Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile fluorescent molecule widely employed in various scientific disciplines, including biochemistry, cell biology, and drug discovery. Its intrinsic fluorescence, which is environmentally sensitive, makes it an invaluable tool for the development of fluorogenic substrates for a wide range of enzymes, particularly proteases. This technical guide provides an in-depth overview of the core properties of AMC, detailed experimental protocols for its key applications, and visualizations of relevant workflows and signaling pathways.

Core Properties of 7-Amino-4-Methylcoumarin

The fundamental chemical, physical, and spectral properties of 7-amino-4-methylcoumarin are summarized below. These properties are crucial for its application as a fluorescent probe and in the design of AMC-based assays.

Data Presentation: Physicochemical and Spectral Properties of 7-Amino-4-Methylcoumarin



Property	Value	Citations
Chemical Properties		
IUPAC Name	7-amino-4-methyl-2H- chromen-2-one	[1][2]
Synonyms	AMC, Coumarin 120, 4-methyl-7-aminocoumarin	[3][4]
Molecular Formula	C10H9NO2	[1][2][5]
Molecular Weight	175.18 g/mol	[5][6]
CAS Number	26093-31-2	[1][2][5]
Physical Properties		
Appearance	White to yellow solid/powder	[4]
Melting Point	223-226 °C	[5][7]
Solubility	Soluble in DMSO (up to 50 mM), DMF, and acetone (10 mg/mL).[7][8] Limited solubility in water, but soluble in aqueous cosolvent mixtures.[9]	[7][8][9]
Spectral Properties		
Excitation Maximum (λex)	~341-354 nm (solvent dependent)	[5][10]
Emission Maximum (λem)	~440-460 nm (solvent dependent)	[7][10][11]
Molar Absorptivity (ε)	Varies with solvent and pH.	
Fluorescence Quantum Yield (ΦF)	Solvent and pH-dependent.	-

Experimental Protocols



This section provides detailed methodologies for key experiments involving 7-amino-4-methylcoumarin and its derivatives.

Fluorometric Assay of Caspase-3 Activity

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC). Cleavage of this substrate by caspase-3 releases the highly fluorescent AMC.

Materials:

- Cells to be assayed
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[12]
- Protease Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[12][13]
- Ac-DEVD-AMC substrate (10 mM stock in DMSO)[14]
- 7-Amino-4-methylcoumarin (AMC) standard (1 mM stock in DMSO)
- 96-well black microplate, opaque
- Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm filters[12][15]

Procedure:

- Cell Culture and Induction of Apoptosis:
 - 1. Culture cells to the desired confluence in appropriate media.
 - 2. Induce apoptosis by treating cells with an appropriate agent for a predetermined time. Include an untreated control group.



- 3. For suspension cells, pellet the cells by centrifugation. For adherent cells, gently scrape and collect the cells.
- 4. Wash the cells once with ice-cold PBS.
- Cell Lysate Preparation:
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., at a density of 2 x 10⁶ cells/mL).[13]
 - 2. Incubate the cell suspension on ice for 30 minutes, vortexing occasionally.[12]
 - 3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - 4. Carefully collect the supernatant (cytosolic extract) and keep it on ice. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
- · Caspase-3 Assay:
 - 1. Prepare the Reaction Mixture by diluting the Ac-DEVD-AMC stock solution in Protease Assay Buffer to a final concentration of 20 μ M.[12][13]
 - 2. In a 96-well black microplate, add 50 μL of cell lysate (containing 50-200 μg of protein) to each well.
 - 3. Add 50 μ L of the Reaction Mixture to each well to initiate the reaction.
 - 4. Include a blank control (Lysis Buffer + Reaction Mixture) and a positive control (purified active caspase-3).
 - 5. To quantify the results, prepare a standard curve of free AMC (0 to 10 μ M) in Protease Assay Buffer.
- Measurement and Data Analysis:
 - 1. Incubate the plate at 37°C for 1-2 hours, protected from light.[12]



- 2. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[15]
- 3. Subtract the RFU of the blank from all readings.
- 4. Plot the standard curve of AMC concentration versus RFU.
- 5. Determine the concentration of AMC released in each sample from the standard curve.
- 6. Express caspase-3 activity as pmol of AMC released per minute per mg of protein.

Derivatization of Carboxylic Acids for HPLC Analysis

This protocol provides a general method for the fluorescent labeling of carboxylic acids (e.g., fatty acids) with a coumarin derivative for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This example uses a bromomethylcoumarin derivative, which is a common strategy for derivatizing carboxylic acids.[16]

Materials:

- Carboxylic acid-containing sample (e.g., extracted fatty acids)
- 4-Bromomethyl-7-methoxycoumarin (or a similar derivatizing agent)
- Acetonitrile (HPLC grade)
- Crown ether (e.g., 18-crown-6)
- Potassium carbonate (anhydrous)
- HPLC system with a fluorescence detector (Excitation: ~325 nm, Emission: ~400 nm)
- Reversed-phase C18 HPLC column

Procedure:

- Sample Preparation:
 - 1. Dissolve the dried carboxylic acid sample in a suitable volume of acetonitrile.



Derivatization Reaction:

- 1. To the sample solution, add an excess of 4-bromomethyl-7-methoxycoumarin solution in acetonitrile.
- 2. Add a catalytic amount of 18-crown-6 and an excess of anhydrous potassium carbonate.
- 3. Vortex the mixture and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) in a sealed vial. The optimal temperature and time should be determined empirically for the specific analytes.
- Reaction Quenching and Sample Preparation for HPLC:
 - After cooling to room temperature, centrifuge the reaction mixture to pellet the potassium salts.
 - 2. Transfer the supernatant to a clean vial.
 - 3. If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
 - 4. Filter the sample through a 0.22 μm syringe filter before injection.
- HPLC Analysis:
 - 1. Inject the derivatized sample into the HPLC system.
 - 2. Separate the derivatized carboxylic acids on a C18 column using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water).
 - 3. Detect the fluorescent derivatives using a fluorescence detector set to the appropriate excitation and emission wavelengths for the coumarin derivative.
 - 4. Quantify the analytes by comparing their peak areas to those of derivatized standards.

Mandatory Visualizations Logical Workflow for Caspase-3 Activity Assay





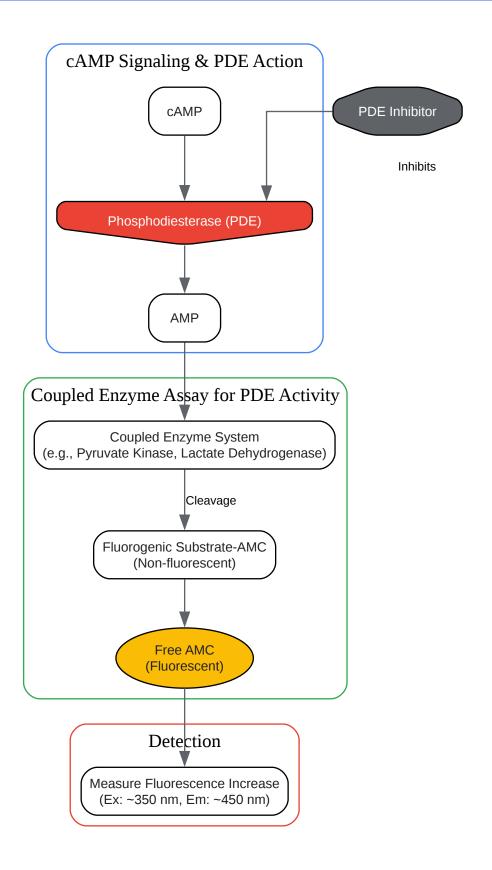
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Caption: Workflow for the fluorometric determination of caspase-3 activity.

Signaling Pathway: Monitoring Phosphodiesterase (PDE) Activity

Many signaling pathways, such as the cAMP-dependent pathway, are regulated by phosphodiesterases (PDEs) which hydrolyze cyclic nucleotides. AMC can be used in a coupled-enzyme assay to monitor PDE activity. In this system, the product of the PDE reaction (e.g., AMP from cAMP) is further converted in a series of reactions that ultimately lead to the cleavage of an AMC-based substrate. A decrease in the rate of fluorescence production indicates inhibition of PDE.





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Caption: Conceptual diagram of a coupled assay for phosphodiesterase activity.



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Experimental Workflow for Derivatization and HPLC Analysis



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Caption: General workflow for the derivatization and HPLC analysis of carboxylic acids.

Conclusion

7-Amino-4-methylcoumarin and its derivatives are powerful tools in modern life sciences research. Their favorable photophysical properties, coupled with the ability to be incorporated into a variety of substrates, enable the sensitive and specific detection of a wide range of enzymatic activities and analytes. The protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize AMC-based technologies in their experimental endeavors. As with any experimental technique, optimization of the provided protocols for specific applications and experimental systems is highly recommended to achieve the most accurate and reliable results.

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